molecular formula C8H12N2OS B2632552 N-isopropyl-N'-thien-2-ylurea CAS No. 903151-28-0

N-isopropyl-N'-thien-2-ylurea

Cat. No.: B2632552
CAS No.: 903151-28-0
M. Wt: 184.26
InChI Key: ODMFSEZPSZSYEZ-UHFFFAOYSA-N
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Description

N-isopropyl-N’-thien-2-ylurea is a chemical compound characterized by the presence of an isopropyl group and a thienyl group attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-isopropyl-N’-thien-2-ylurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the need for organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability.

Industrial Production Methods: While specific industrial production methods for N-isopropyl-N’-thien-2-ylurea are not extensively documented, the general approach involves the use of readily available starting materials and straightforward reaction conditions, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-isopropyl-N’-thien-2-ylurea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The thienyl group can undergo substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of thienyl oxides.

    Reduction: Formation of isopropylamines.

    Substitution: Formation of halogenated thienyl derivatives.

Scientific Research Applications

N-isopropyl-N’-thien-2-ylurea has diverse applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Material Science: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-isopropyl-N’-thien-2-ylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes .

Comparison with Similar Compounds

  • N-isopropyl-N’-phenylurea
  • N-isopropyl-N’-benzylurea
  • N-isopropyl-N’-pyridylurea

Comparison: N-isopropyl-N’-thien-2-ylurea is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its phenyl, benzyl, and pyridyl analogs. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity .

Properties

IUPAC Name

1-propan-2-yl-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-6(2)9-8(11)10-7-4-3-5-12-7/h3-6H,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMFSEZPSZSYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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